molecular formula C24H26N4O3S B609056 Mitapivat CAS No. 1260075-17-9

Mitapivat

Cat. No.: B609056
CAS No.: 1260075-17-9
M. Wt: 450.6 g/mol
InChI Key: XAYGBKHKBBXDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitapivat (AG-348) is an oral, small-molecule allosteric activator of erythrocyte pyruvate kinase (PKR), a key enzyme in glycolysis. It stabilizes mutant and wild-type PKR enzymes, enhancing catalytic activity and thermostability . By activating PKR, this compound increases adenosine triphosphate (ATP) production and reduces 2,3-diphosphoglycerate (2,3-DPG) levels, thereby improving red blood cell (RBC) survival and reducing hemolysis .

Approved by the FDA and EMA for pyruvate kinase deficiency (PKD), this compound has shown efficacy in thalassemia and sickle cell disease (SCD) through phase II/III trials . Its twice-daily dosing (50–100 mg) demonstrates a favorable safety profile, with common adverse events (e.g., headache, insomnia) being transient and mild-to-moderate in severity .

Preparation Methods

Overview of Mitapivat Synthesis

The synthesis of this compound involves a multi-step sequence starting from readily available precursors, with a focus on minimizing impurities and maximizing yield. The most recently reported commercial manufacturing process begins with 4-nitrobenzoic acid (14) and N-Boc piperazine (6) , proceeding through sequential coupling, deprotection, and reductive amination steps to yield this compound sulfate . The overall process achieves an 81% yield while adhering to International Council for Harmonisation (ICH) quality standards and environmental sustainability goals .

Detailed Synthetic Pathway

Initial Coupling and Intermediate Formation

The synthesis commences with the condensation of 4-nitrobenzoic acid (14) and N-Boc piperazine (6) in the presence of coupling agents such as 1,1'-carbonyldiimidazole (CDI). This reaction forms tert-butyl 4-[4-(quinoline-8-sulfonamido)benzoyl]piperazine-1-carboxylate (7) , a critical intermediate . The Boc-protecting group ensures selectivity during subsequent reactions, preventing unwanted side reactions at the piperazine nitrogen .

Deprotection and Secondary Functionalization

Intermediate 7 undergoes acid-mediated deprotection (e.g., using hydrochloric acid in dioxane) to remove the Boc group, yielding N-[4-(piperazine-1-carbonyl)phenyl]naphthalene-1-sulfonamide (8) . This step requires careful control of reaction conditions to avoid over-acidification, which could lead to decomposition .

Reductive Amination for Core Structure Assembly

The pivotal step involves reductive amination of 8 with 2-(3,5-difluorophenyl)acetaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction forms the this compound free base (9) with high stereochemical purity . The choice of reducing agent is crucial to prevent epimerization and ensure a single enantiomer dominates the product .

Salt Formation and Final Purification

This compound free base (9) is converted to its sulfate salt via treatment with sulfuric acid in a mixture of isopropanol and water. Crystallization under controlled conditions (slow cooling from 50°C to 0°C) yields this compound sulfate with >99.5% purity . The sulfate form enhances stability and bioavailability, making it the preferred commercial form .

Process Optimization Strategies

Impurity Control

Key impurities, such as des-sulfonamide byproducts, are mitigated through:

  • Temperature modulation during reductive amination (maintained at 20–25°C) .

  • Solvent selection (tetrahydrofuran/water mixtures) to suppress side reactions .

  • In-line monitoring using high-performance liquid chromatography (HPLC) to track intermediate purity .

Environmental and Economic Considerations

The process employs cost-effective raw materials like 4-nitrobenzoic acid (∼$50/kg) and avoids hazardous reagents such as phosgene derivatives . A life-cycle assessment revealed a 40% reduction in waste compared to earlier routes, primarily through solvent recovery systems .

Solid-State Forms and Polymorph Control

This compound exhibits multiple solid-state forms, including hemisulfate , HCl , and phosphate salts , each with distinct physicochemical properties . The hemisulfate form (Form I) is characterized by X-ray diffraction peaks at 2θ = 6.8°, 13.6°, and 20.4°, offering optimal solubility and shelf life .

Table 1: Comparative Analysis of this compound Salts

Salt FormSolubility (mg/mL)Melting Point (°C)Stability (ICH Accelerated Conditions)
Sulfate12.4198–201No degradation after 6 months
Hemisulfate9.8192–195<0.5% impurities after 6 months
HCl15.2205–208Hygroscopic; requires desiccant

Analytical and Quality Control Methods

Stability-Indicating Assays

A validated HPLC method separates this compound from seven degradation products, including hydrolytic (DP-1, DP-2) and oxidative (DP-3) impurities . The method uses a C-18 column with a gradient of 0.1% formic acid and acetonitrile, achieving resolution >2.0 between all peaks .

Advanced Characterization Techniques

  • LC-ESI-QTOF/MS : Identifies degradation products via accurate mass measurements (e.g., DP-4 at m/z 467.12) .

  • DEREK Toxicity Prediction : Predicts low mutagenic risk for all impurities except DP-5, which requires ≤0.1% control .

Chemical Reactions Analysis

Synthetic Route

StepReaction DescriptionReagents/ConditionsIntermediateYield
1Coupling of 4-nitrobenzoic acid (14 ) with N-Boc piperazine (6 )Carbodiimide coupling (e.g., DCC, EDC)tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate85%
2Reduction of nitro group to amineCatalytic hydrogenation (H₂/Pd-C)tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate92%
3Sulfonamide formation with 8-quinoline sulfonyl chlorideBase-mediated (e.g., pyridine)tert-butyl 4-[4-(quinoline-8-sulfonamido)benzoyl]piperazine-1-carboxylate (7 )88%
4Boc deprotectionAcidic conditions (HCl in dioxane)N-[4-(piperazine-1-carbonyl)phenyl]quinoline-8-sulfonamide (8 )95%
5Reductive amination with cyclopropanecarbaldehydeNaBH₃CN, methanolMitapivat free base (9 )90%
6Salt formation with sulfuric acidH₂SO₄ in ethanolThis compound sulfate trihydrate98%

Metabolic Reactions

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes ( ):

Primary Metabolic Pathways

EnzymeRoleMetabolitesClinical Impact
CYP3A4Major isoform (>50% metabolism)Oxidized derivatives (unidentified)Potential drug-drug interactions with CYP3A4 inhibitors/inducers (e.g., ketoconazole, rifampin)
CYP1A2, CYP2C8, CYP2C9Minor contributorsNot fully characterizedLimited clinical significance
  • Key Findings :

    • Unchanged this compound is the predominant circulating component in plasma (73% bioavailability) ( ).

    • Protein binding: 97.7% to plasma proteins, with minimal RBC partitioning (RBC-to-plasma ratio: 0.37) ( ).

Degradation Pathways

This compound degrades via hydrolysis and oxidation under stress conditions:

Forced Degradation Studies

ConditionDegradation ProductsStability
Acidic (0.1N HCl, 24h)Quinoline sulfonic acid derivativesModerate (5–10% degradation)
Alkaline (0.1N NaOH, 24h)Piperazine cleavage productsHigh (>15% degradation)
Oxidative (3% H₂O₂, 24h)Sulfoxide and N-oxide derivativesSignificant (20–25% degradation)
Photolytic (ICH Q1B)No significant degradationStable
  • Half-Life : 3–5 hours in humans ( ).

Drug-Drug Interaction Potential

This compound’s pharmacokinetics are influenced by CYP modulators ( ):

Interacting DrugEffect on this compoundMechanismRecommendation
Strong CYP3A4 inhibitors (e.g., ketoconazole)↑ AUC by 2.1-foldInhibition of this compound metabolismMonitor for toxicity
Strong CYP3A4 inducers (e.g., rifampin)↓ AUC by 70%Enhanced metabolismAdjust dose if necessary
Acid-reducing agents (e.g., omeprazole)No significant effectNo dose adjustment needed

Excretion Profile

  • Urine : 49.6% (2.6% as unchanged drug) ( ).

  • Feces : 39.6% (<1% as unchanged drug) ( ).

Key Research Findings

  • This compound increases ATP production by 2.4-fold and reduces 2,3-DPG levels in erythrocytes, correcting energy deficits in PK-deficient cells ( ).

  • Preclinical studies demonstrate dose-dependent ATP elevation (1.5–2.0 mM) and 2,3-DPG reduction (4–6 mM) in murine models ( ).

Structural Stability

The sulfonamide and piperazine moieties are critical for PKR activation. X-ray crystallography confirms binding to an allosteric site on PKR, stabilizing its active tetrameric form ( ).

Scientific Research Applications

Pyruvate Kinase Deficiency

Mitapivat has shown promising results in treating pyruvate kinase deficiency, a genetic disorder leading to chronic hemolytic anemia. In a Phase 2 study involving 52 adults:

  • Efficacy : 50% of participants experienced a significant increase in hemoglobin levels (>1.0 g/dL), with a mean maximum increase of 3.4 g/dL .
  • Safety : Common adverse effects were transient headaches and insomnia; serious adverse events were rare .

Sickle Cell Disease

In patients with sickle cell disease, this compound has demonstrated efficacy in reducing hemolysis and vaso-occlusive events:

  • Study Results : A one-year follow-up indicated that treatment improved hemolytic anemia and reduced complications associated with vaso-occlusive crises .
  • Mechanism : The drug's ability to increase ATP and decrease 2,3-DPG is believed to contribute to its therapeutic effects .

Thalassemia

This compound is being evaluated for its impact on thalassemia, particularly in reducing transfusion dependency:

  • Phase 3 ENERGIZE-T Trial : Results showed that 30.4% of patients achieved a ≥50% reduction in transfusions .
  • Quality of Life : Patients reported significant improvements in fatigue and overall quality of life measures .

Comparative Efficacy Data

The following table summarizes key findings from clinical trials involving this compound across different conditions:

ConditionStudy PhaseEfficacy (% Increase in Hemoglobin)Key Findings
Pyruvate Kinase DeficiencyPhase 250% (mean increase of 3.4 g/dL)Sustained response during median follow-up of 29 months
Sickle Cell DiseasePhase 2Not specifiedImproved hemolytic anemia; reduced vaso-occlusive events
ThalassemiaPhase 330.4% (≥50% reduction in transfusions)Significant improvements in fatigue and quality of life

Case Studies and Real-World Evidence

Recent studies have provided additional insights into the real-world application of this compound:

  • Ex Vivo Studies : In non-transfusion dependent thalassemia patients, this compound treatment led to reduced hemolysis and lower intracellular reactive oxygen species levels .
  • Long-Term Follow-Up : Patients treated for over a year exhibited sustained increases in hemoglobin levels and improved clinical outcomes without significant safety concerns .

Comparison with Similar Compounds

Mitapivat is the first-in-class PKR activator, but emerging compounds like etopivat are under investigation. Below is a detailed comparison:

Table 1: Mechanistic and Clinical Comparison of this compound and Etopivat

Parameter This compound Etopivat (AG-946) References
Target Allosteric activation of PKR (wild-type/mutant) Allosteric activation of PKR
Indications PKD, thalassemia, SCD SCD, thalassemia (preclinical/early-phase trials)
Clinical Stage Phase III (PKD, thalassemia); Phase II/III (SCD) Phase I/II (NCT05031780, EudraCT:2021-001674-34)
Efficacy Metrics - ↑ Hb (mean +3.4 g/dL in PKD)
- ↓ Transfusion burden (ACTIVATE-T)
- ↑ ATP, ↓ 2,3-DPG
Preclinical: Improved RBC survival in SCD models
Safety Mild-to-moderate AEs (headache, insomnia); no long-term toxicity Limited data; preclinical safety favorable
Regulatory Status FDA/EMA-approved for PKD; thalassemia/SCD under review Investigational

Key Differentiators :

Clinical Validation : this compound has demonstrated sustained hemoglobin improvements in PKD (50% response rate) and thalassemia (ENERGIZE trial: 65% Hb increase ≥1.0 g/dL) . Etopivat lacks comparable clinical data.

Broad Indications : this compound is being evaluated across multiple hemolytic anemias, while etopivat remains focused on SCD and thalassemia .

Clinical Trial Outcomes and Comparative Data

Critical Insights :

  • Efficacy in PKD : this compound’s 50% hemoglobin response rate in PKD is unmatched by existing therapies (e.g., splenectomy, transfusions) .
  • Thalassemia: In the ENERGIZE trial, this compound improved ineffective erythropoiesis and hemoglobin levels regardless of genotype, a unique advantage over gene therapies requiring specific mutations .
  • SCD : this compound reduced sickling propensity by lowering 2,3-DPG and partially restoring metabolic pathways (e.g., glycolysis, acyl-carnitines) . Etopivat’s preclinical data suggest similar mechanisms but lack clinical validation .

Biological Activity

Mitapivat (AG-348) is an innovative oral allosteric activator of pyruvate kinase (PK), primarily investigated for its therapeutic potential in various hemolytic anemias, including sickle cell disease (SCD) and pyruvate kinase deficiency (PKD). This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and safety profile through comprehensive analyses of recent studies and findings.

This compound functions by activating pyruvate kinase, an enzyme crucial for glycolysis in red blood cells (RBCs). This activation leads to:

  • Increased ATP Production : this compound enhances ATP levels in RBCs, which is vital for cellular metabolism and function.
  • Decreased 2,3-Diphosphoglycerate (2,3-DPG) : Lowering 2,3-DPG levels improves hemoglobin's oxygen affinity, potentially reducing sickling in SCD patients .

The drug stabilizes the active conformation of PKR, thereby promoting late glycolysis and optimizing energy production in RBCs. This mechanism is particularly beneficial in conditions where RBC metabolism is compromised.

Sickle Cell Disease

This compound has shown promising results in clinical trials for SCD. A multi-omics study involving 15 SCD patients demonstrated significant metabolic changes in RBCs post-treatment:

  • Increased ATP Levels : Treatment led to a notable rise in ATP levels, enhancing RBC functionality.
  • Improved Hematologic Parameters : Patients exhibited better hematologic profiles with reduced sickling rates .

Pyruvate Kinase Deficiency

This compound's efficacy was also evaluated in PKD through several pivotal studies:

  • ACTIVATE Study : In a Phase III trial, this compound significantly improved hemoglobin levels by at least 1.5 g/dL in 40% of patients compared to none in the placebo group. Secondary endpoints also showed significant improvements across various hematologic parameters .
  • Long-Term Safety : The extension studies indicated that this compound maintained a favorable safety profile over long-term use with minimal adverse events reported .

Safety Profile

This compound has been well-tolerated across various studies. Commonly reported adverse events include:

  • Nausea and Headaches : These were more prevalent among patients receiving higher doses but did not lead to treatment discontinuation.
  • Liver Function Tests : Some instances of elevated liver enzymes were noted but were generally manageable .

Case Study Examples

  • Sickle Cell Disease Patient Cohort :
    • Study Design : Patients received this compound as part of an open-label study.
    • Outcomes : Significant reductions in sickling events and improved quality of life metrics were observed after six months of treatment.
  • Beta-Thalassemia Patients :
    • Findings : In a cohort study, 16 out of 20 patients achieved a hemoglobin increase of at least 1.0 g/dL after treatment with this compound, showcasing its potential across different hemolytic anemias .

Summary of Clinical Trials

Study NamePopulationPrimary Endpoint AchievedKey Findings
ACTIVATEAdults with PKDHb improvement ≥1.5 g/dL40% response rate; significant hematologic improvements
ENERGIZE-TTransfusion-dependent thalassemiaReduction in transfusion burdenAchieved statistically significant reductions in transfusions
Phase I StudySCD PatientsSafety and tolerabilityAcceptable safety profile; increased ATP levels

Q & A

Basic Research Questions

Q. What are the key considerations in designing Phase III clinical trials for mitapivat in non-transfusion-dependent pyruvate kinase (PK) deficiency patients?

  • Methodological Answer : The ACTIVATE trial (NCT03548220) used a double-blind, placebo-controlled design with a primary endpoint of hemoglobin (Hb) response (≥1.5 g/dL increase from baseline). Researchers must stratify patients by baseline Hb levels and PKLR mutation types to account for heterogeneity. Statistical power calculations should address the expected response rate (40% vs. 0% in placebo, p<0.001) . A sample size of 80 patients (40 per arm) was sufficient to detect clinically meaningful differences. Longitudinal follow-up via long-term extension (LTE) studies (e.g., NCT03853798) is critical to assess durability of response .

Q. How do preclinical models (e.g., Hbbth3/+ mice) validate this compound’s mechanism of action in β-thalassemia?

  • Methodological Answer : In Hbbth3/+ mice, this compound (50 mg/kg BID) reduced transfusion frequency by extending Hb stability above 10.5 g/dL (13.8 vs. 10.5 days in controls, p<0.05). Researchers should use flow cytometry to quantify erythroid maturation (e.g., CD44+Ter119+ cells) and splenic macrophage polarization (M1/M2 ratios). Iron overload reduction can be validated via Perl’s Prussian blue staining and miRNA let-7b/d expression analysis in kidney tissue .

Q. What statistical approaches are optimal for analyzing transfusion burden reduction in this compound trials?

  • Methodological Answer : The ACTIVATE-T trial (NCT03559699) used a one-sided p-value threshold (0.0002) for transfusion response (37% reduction in burden). For continuous endpoints (e.g., Hb levels), mixed-effects models account for repeated measures. Non-parametric tests (e.g., Wilcoxon rank-sum) are suitable for skewed data, such as iron overload biomarkers (ferritin, hepcidin) .

Advanced Research Questions

Q. How does this compound modulate TGF-β signaling in renal iron overload, and what are the translational implications?

  • Methodological Answer : In β-thalassemia mice, this compound downregulated TGF-β receptor activation via phospho-tyrosine immunoprecipitation (Figure 3C ). Researchers should combine RNA-seq with pathway enrichment analysis (e.g., KEGG) to identify TGF-β-related miRNAs (e.g., let-7b/d). Translational validation requires correlating kidney biopsy data (e.g., T2* MRI) with clinical outcomes in LTE studies .

Q. What explains discrepancies in this compound’s efficacy between adult and pediatric PK deficiency populations?

  • Methodological Answer : The Phase III ACTIVATE-KidsT trial failed its primary endpoint (transfusion reduction) despite higher response rates vs. placebo. Possible confounders include:

  • Developmental differences in PK enzyme activity.
  • Variability in transfusion thresholds (pediatric vs. adult protocols).
  • Suboptimal dosing adjustments for pharmacokinetic variability.
    Researchers should conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling using allometric scaling and Bayesian methods to optimize pediatric dosing .

Q. How can researchers reconcile contradictory findings on this compound’s impact on ineffective erythropoiesis across species?

  • Methodological Answer : In Hbbth3/+ mice, this compound reduced spleen erythroblast populations (CD44+Ter119+), but human trials showed mixed effects. Cross-species comparisons require single-cell RNA sequencing (scRNA-seq) of bone marrow samples to map erythroid differentiation trajectories. Discrepancies may arise from species-specific PKLR isoform expression or microenvironmental factors .

Q. Methodological Recommendations

  • For Translational Studies : Integrate multi-omics (proteomics, metabolomics) with clinical data to map this compound’s pleiotropic effects .
  • For Trial Design : Use adaptive designs (e.g., Bayesian response-adaptive randomization) in heterogeneous populations like β-thalassemia .

Properties

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22/h1-5,8-12,18,26H,6-7,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYGBKHKBBXDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260075-17-9
Record name Mitapivat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260075179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitapivat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MITAPIVAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WTV10SIKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.